
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane: is an organosilicon compound characterized by the presence of silicon-oxygen bonds It is a member of the disiloxane family, which consists of compounds containing two silicon atoms connected by an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane can be synthesized through the hydrolysis of ethyl-substituted silanes. The reaction typically involves the use of ethyltrichlorosilane and ethanol in the presence of a catalyst. The reaction conditions include controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted disiloxanes with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is used as a precursor in the synthesis of other organosilicon compounds. It serves as a building block for the preparation of siloxane polymers and resins.
Biology: In biological research, the compound is utilized for surface modification of biomaterials. It enhances the biocompatibility and functionality of medical devices and implants.
Medicine: The compound’s unique properties make it suitable for drug delivery systems. It is used to create biocompatible coatings and carriers for targeted drug delivery.
Industry: In industrial applications, this compound is employed in the production of silicone-based materials. It is used in the formulation of adhesives, sealants, and coatings.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane involves its interaction with molecular targets through silicon-oxygen bonds. The compound can form stable complexes with various substrates, facilitating chemical reactions and modifications. The pathways involved include hydrolysis, condensation, and polymerization, which contribute to its diverse applications.
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,3,3-Tetraethoxy-1,3-dimethyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
Comparison: 1,1,3,3-Tetraethoxy-1,3-diethyldisiloxane is unique due to its ethoxy groups, which provide distinct reactivity and solubility properties compared to similar compounds. The presence of ethyl groups enhances its stability and compatibility with various substrates, making it a versatile compound for diverse applications.
Eigenschaften
CAS-Nummer |
18055-96-4 |
|---|---|
Molekularformel |
C12H30O5Si2 |
Molekulargewicht |
310.53 g/mol |
IUPAC-Name |
[diethoxy(ethyl)silyl]oxy-diethoxy-ethylsilane |
InChI |
InChI=1S/C12H30O5Si2/c1-7-13-18(11-5,14-8-2)17-19(12-6,15-9-3)16-10-4/h7-12H2,1-6H3 |
InChI-Schlüssel |
LTKGRHTYZMRFDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CC)(OCC)O[Si](CC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


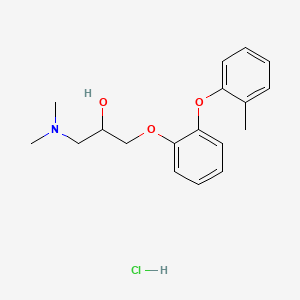
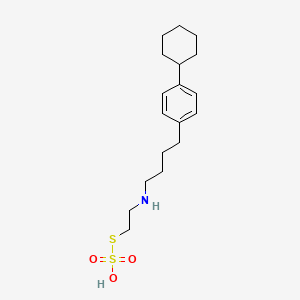
![N-[3-(Dimethylamino)propyl]-3-oxobutanamide](/img/structure/B14703472.png)
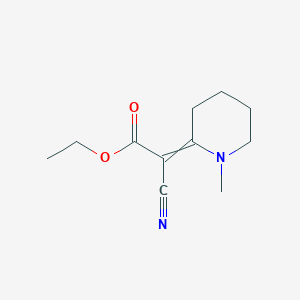

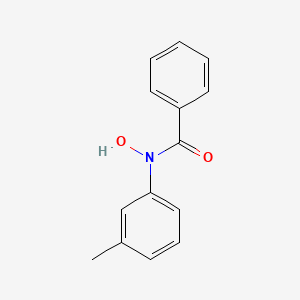
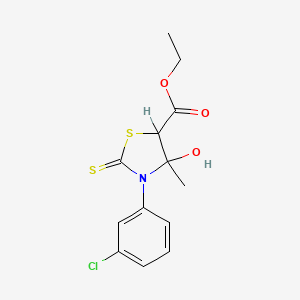

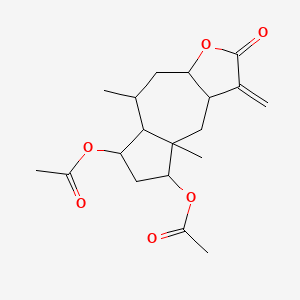
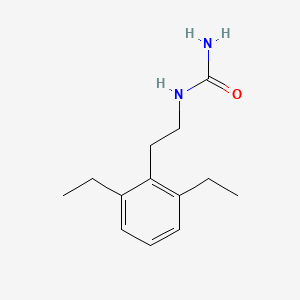

![2-[(2,4-Dimethoxybenzyl)amino]-2-methylpropan-1-ol](/img/structure/B14703519.png)

![3-[(4-Chlorophenyl)(phenyl)methyl]-1,5-dimethyl-1,2,5,6-tetrahydro-1,2,4-triazine](/img/structure/B14703534.png)
